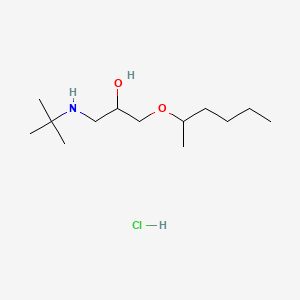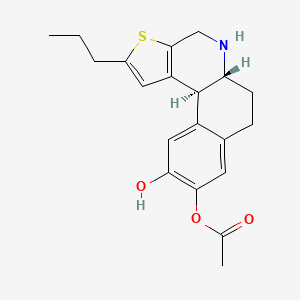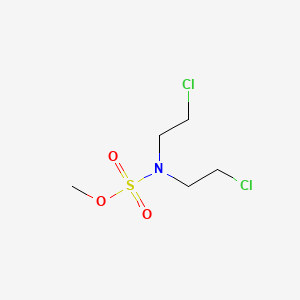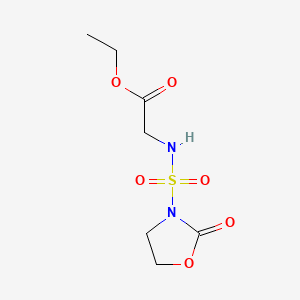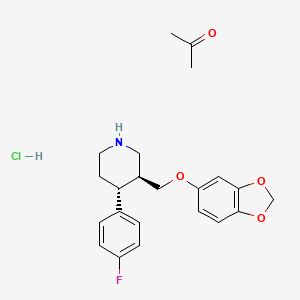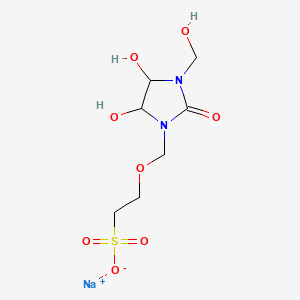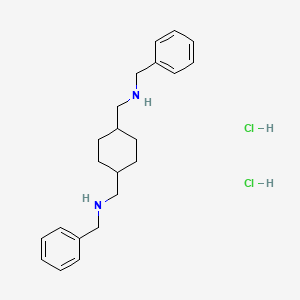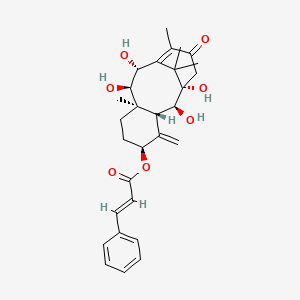
o-Cinnamoyltaxicin-i
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Cinnamoyltaxicin-i: is a naturally occurring compound found in the yew tree (Taxus species). It belongs to the class of taxane diterpenoids, which are known for their complex structures and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Cinnamoyltaxicin-i typically involves the isolation from natural sources, such as the yew tree. The compound can be extracted and purified using chromatographic techniques. Additionally, synthetic methods have been developed to produce this compound in the laboratory. One such method involves the periodate cleavage of taxine, followed by specific reaction conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from yew trees. The process involves harvesting the plant material, followed by extraction using organic solvents. The crude extract is then subjected to various purification steps, including chromatography, to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: o-Cinnamoyltaxicin-i undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, leading to the formation of new derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
o-Cinnamoyltaxicin-i has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of o-Cinnamoyltaxicin-i involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to tubulin, a protein involved in cell division. This binding disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular pathways involved include the inhibition of microtubule dynamics, which is crucial for the compound’s anticancer activity .
Comparación Con Compuestos Similares
Paclitaxel: A well-known taxane diterpenoid with significant anticancer activity.
Docetaxel: Another taxane derivative used in cancer therapy.
Taxinine B: A related compound with similar structural features
Uniqueness: o-Cinnamoyltaxicin-i is unique due to its specific structural features and its role as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Propiedades
Número CAS |
11034-45-0 |
|---|---|
Fórmula molecular |
C29H36O7 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
[(1S,2S,3R,5S,8R,9R,10R)-1,2,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H36O7/c1-16-19(30)15-29(35)25(33)23-17(2)20(36-21(31)12-11-18-9-7-6-8-10-18)13-14-28(23,5)26(34)24(32)22(16)27(29,3)4/h6-12,20,23-26,32-35H,2,13-15H2,1,3-5H3/b12-11+/t20-,23-,24+,25-,26-,28+,29+/m0/s1 |
Clave InChI |
LMHMWINKBZRNRU-PDBYPBKASA-N |
SMILES isomérico |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C)O)O |
SMILES canónico |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)C=CC4=CC=CC=C4)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





